molecular formula C23H23N7O3 B2997026 1-(1H-indol-3-yl)-2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione CAS No. 1040679-11-5

1-(1H-indol-3-yl)-2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione

Cat. No.: B2997026
CAS No.: 1040679-11-5
M. Wt: 445.483
InChI Key: RRKXZJJKEFNQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Indol-3-yl)-2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione is a synthetic organic compound designed for research applications. It features a complex molecular structure incorporating several pharmacologically significant moieties, including a 1H-indole ring, a 4-methoxyphenyl-tetrazole group, and a piperazine spacer . Indole derivatives are a major area of interest in medicinal chemistry; for instance, compounds like Indole-3-carbinol (I3C) and its derivative 3,3'-Diindolylmethane (DIM) are extensively studied for their potential bioactivities and are found naturally in cruciferous vegetables . The inclusion of a tetrazole ring is a common bioisostere strategy in drug design, as it can mimic a carboxylic acid group while offering improved metabolic stability and membrane permeability . This specific molecular architecture suggests potential for investigation in various biochemical pathways. Researchers may utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems or as a tool compound in assays to probe biological mechanisms . As with many research chemicals, its exact mechanism of action and full spectrum of applications are subjects for ongoing scientific discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. The buyer assumes responsibility for confirming product identity and/or purity prior to use.

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-33-17-8-6-16(7-9-17)30-21(25-26-27-30)15-28-10-12-29(13-11-28)23(32)22(31)19-14-24-20-5-3-2-4-18(19)20/h2-9,14,24H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKXZJJKEFNQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1H-indol-3-yl)-2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects based on available research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C25H31N5O2\text{C}_{25}\text{H}_{31}\text{N}_5\text{O}_2

Biological Activity Overview

Recent studies have indicated that the compound exhibits a variety of biological activities:

1. Antimicrobial Activity

Research has shown that derivatives of indole compounds, including those similar to the target compound, possess significant antimicrobial properties. For instance, tris(1H-indol-3-yl)methylium salts demonstrated high activity against both sensitive and multidrug-resistant bacteria with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL . This suggests that the indole moiety contributes positively to antimicrobial efficacy.

2. Cytotoxicity

Cytotoxicity assays performed on human fibroblast cell lines (HPF-hTERT) revealed varying degrees of cytotoxic effects among different derivatives. The tested compounds showed a range of cytotoxicity levels, indicating that modifications in structure can lead to significant changes in biological activity . The prototype compound's cytotoxicity was notably lower than traditional chemotherapeutic agents, suggesting potential for therapeutic applications with reduced side effects.

The mechanism by which these compounds exert their effects often involves interaction with microbial membranes or specific cellular targets. For instance, the ability of indolylmethylium salts to form pores in microbial membranes enhances their penetration and effectiveness against pathogens .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of an indole-based derivative against various bacterial strains, including resistant strains. The results indicated that the compound effectively inhibited growth in several strains, highlighting its potential as a new antimicrobial agent.

Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, derivatives were tested against cancer cell lines. The findings demonstrated that certain structural modifications led to enhanced cytotoxic effects compared to standard treatments like doxorubicin, suggesting a promising avenue for cancer therapy.

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialHigh activity against multidrug-resistant bacteria (MIC: 0.13–1.0 µg/mL)
CytotoxicityLow cytotoxicity against human fibroblasts; effective against cancer cells
MechanismPore formation in microbial membranes facilitating drug penetration

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and biological activities of analogous compounds:

Compound Name Key Structural Features Biological Activity (vs. Target Compound) Reference
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone Allyl-piperazine, phenyl-tetrazole, single ketone Antimicrobial (MIC: 4–16 µg/mL)
1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine Indole, isopropyl-piperazine, amine linker p97 ATPase inhibition (IC₅₀: 0.5 µM)
1-(4-Fluorophenyl-tetrazol-5-yl)methyl-piperazinyl-2-(thiophen-2-yl)ethanone 4-Fluorophenyl-tetrazole, thiophene, single ketone Not reported (structural analog for solubility)
2-((1-Phenyl-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-thioether, sulfonyl-piperazine, single ketone Antiproliferative (GI₅₀: 10–50 µM)

Key Observations

Piperazine vs. Piperidine Linkers :

  • Piperazine derivatives (e.g., allyl-piperazine in ) generally exhibit enhanced solubility compared to piperidine-based analogs (e.g., ), which may improve bioavailability in the target compound.

Dione vs. Single Ketone: The ethane-1,2-dione moiety introduces two electrophilic ketones, which may improve covalent binding to cysteine or lysine residues in target proteins compared to mono-ketone analogs (e.g., ).

Indole vs.

Hypothetical Activity Profile

While direct data on the target compound’s bioactivity is unavailable, structural analogs suggest:

  • Antimicrobial Potential: The piperazine-tetrazole scaffold in shows MIC values comparable to ciprofloxacin. The indole group may enhance Gram-positive bacterial targeting.
  • Enzyme Inhibition : The dione group could mimic ATP-binding motifs, suggesting kinase or protease inhibitory activity, as seen in .

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